molecular formula C7H6N2O5 B13715041 Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate

Cat. No.: B13715041
M. Wt: 198.13 g/mol
InChI Key: YGNIEWJNUARSPX-UHFFFAOYSA-N
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Description

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate is a pyridine derivative with a molecular formula of C7H6N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate typically involves the nitration of 4-hydroxypyridine followed by esterification. One common method includes the reaction of 4-hydroxypyridine with nitric acid to introduce the nitro group, followed by esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

methyl 3-hydroxy-4-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)5-6(10)4(9(12)13)2-3-8-5/h2-3,10H,1H3

InChI Key

YGNIEWJNUARSPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1O)[N+](=O)[O-]

Origin of Product

United States

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